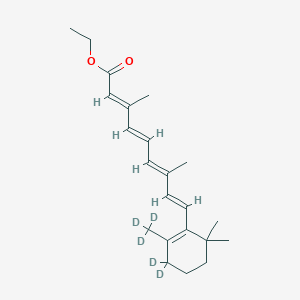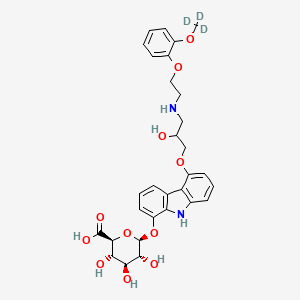
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide: is a stable isotope-labeled compound derived from Carvedilol. It is primarily used in scientific research to study the metabolism and pharmacokinetics of Carvedilol, a non-selective beta-blocker used in the treatment of cardiovascular diseases. The compound has a molecular formula of C30H31D3N2O11 and a molecular weight of 601.616 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide involves multiple steps, starting with the deuteration of Carvedilol. The deuterated Carvedilol is then subjected to glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group at the 8th position. This process typically requires the use of glucuronosyltransferase enzymes or chemical catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group at the 8th position is oxidized to form a ketone.
Reduction: Reduction reactions can convert the ketone back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of Carvedilol. It helps in identifying and quantifying the metabolites of Carvedilol in biological samples .
Biology: In biological research, the compound is used to investigate the metabolic pathways of Carvedilol. It aids in understanding how the drug is processed in the body and its interaction with various enzymes .
Medicine: The compound is valuable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Carvedilol. This information is crucial for optimizing drug dosing and minimizing side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control of Carvedilol formulations .
Wirkmechanismus
The mechanism of action of 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is primarily related to its role as a metabolite of Carvedilol. Carvedilol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion from the body. The labeled compound allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in the drug’s action .
Vergleich Mit ähnlichen Verbindungen
Carvedilol: The parent compound, used as a beta-blocker in cardiovascular diseases.
Carvedilol-d3: A deuterated form of Carvedilol used in metabolic studies.
Carvedilol Glucuronide: A metabolite of Carvedilol formed by glucuronidation.
Uniqueness: 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in pharmacokinetic research .
Eigenschaften
Molekularformel |
C30H34N2O11 |
|---|---|
Molekulargewicht |
601.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16?,25-,26-,27+,28-,30+/m0/s1/i1D3 |
InChI-Schlüssel |
VNOMSNHAOHVOPZ-HZNVIMMLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Kanonische SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


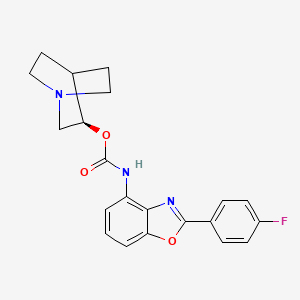

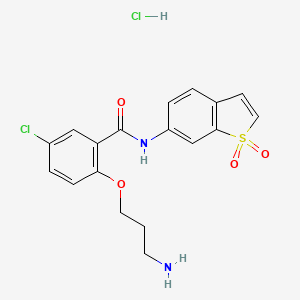
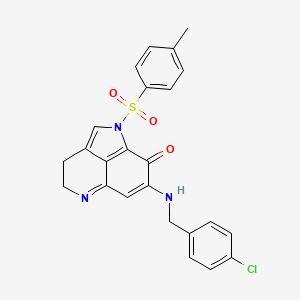
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)

![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
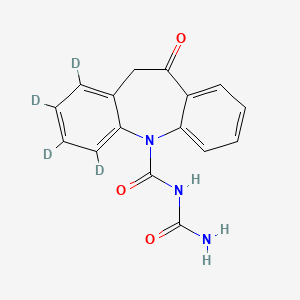
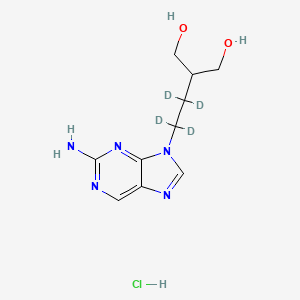
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)



